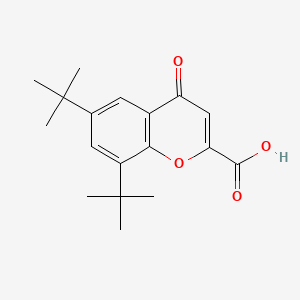

Terbucromil

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-ditert-butyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-17(2,3)10-7-11-13(19)9-14(16(20)21)22-15(11)12(8-10)18(4,5)6/h7-9H,1-6H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTURQGHQPDNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190896 | |

| Record name | Terbucromil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37456-21-6 | |

| Record name | Terbucromil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037456216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbucromil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUCROMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ0900CQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action Research for Terbucromil

Elucidation of Specific Molecular Targets and Binding Interactions

The therapeutic potential of any compound lies in its ability to interact with specific molecular components within the body, thereby modulating biological pathways. For Terbucromil, research has focused on identifying its molecular targets, particularly in the context of inflammation and oxidative stress.

Identification of Enzymes Involved in Inflammatory Pathways as Potential Targets

Inflammation is a complex biological response involving a cascade of enzymatic reactions. Compounds with structures similar to this compound have been investigated for their capacity to inhibit enzymes that are key players in inflammatory pathways. ontosight.ai While direct enzymatic targets of this compound are still under detailed investigation, the broader class of polyphenolic compounds, to which this compound is related, has been shown to suppress the expression of inducible enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). consensus.app These enzymes are critical in the synthesis of pro-inflammatory mediators. The inhibition of such enzymes is a plausible mechanism for the anti-inflammatory effects attributed to this compound. ontosight.aiconsensus.app

Investigation of Receptor-Ligand Interactions

The interaction between a ligand (a signaling molecule) and a receptor is a fundamental process in cellular communication that can trigger a variety of physiological responses. bruker.com Receptor-ligand interactions are characterized by their high affinity and specificity. nih.gov In the context of this compound, understanding its potential to act as a ligand for specific receptors is crucial.

While specific receptor binding studies for this compound are not extensively detailed in the available literature, the concept of orthogonal ligand-receptor pairs, where a synthetic ligand is designed to interact with a specific mutant receptor, provides a framework for how such interactions can be engineered for therapeutic purposes. wikipedia.org The binding of a ligand to a receptor initiates a signaling cascade within the cell, leading to a specific cellular response. libretexts.org The strength and duration of this response are determined by the binding affinity between the ligand and the receptor. bruker.com

Table 1: Key Concepts in Receptor-Ligand Interactions

| Concept | Description | Relevance to Drug Action |

|---|---|---|

| Specificity | The ability of a receptor to bind to a single, or a limited number of, ligand types. nih.gov | Ensures that a drug targets the intended cells or tissues, minimizing off-target effects. |

| Affinity | The strength of the binding between a ligand and its receptor. bruker.com | Determines the concentration of a drug required to produce a therapeutic effect. |

| Saturation | The point at which all available receptors are occupied by a ligand. nih.gov | Influences the maximum possible response to a drug. |

| Physiological Response | The cellular or systemic effect that occurs as a result of receptor-ligand binding. nih.gov | The ultimate therapeutic outcome of a drug's action. |

Studies on Oxidative Stress Pathway Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. frontiersin.org Compounds with antioxidant properties can help mitigate this damage. ontosight.ai this compound's potential to modulate oxidative stress pathways is an active area of research. ontosight.ai

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. frontiersin.org Activation of Nrf2 leads to the expression of various antioxidant enzymes. frontiersin.org Polyphenolic compounds have been shown to modulate this pathway, suggesting a potential mechanism for this compound. frontiersin.orgfrontiersin.org By scavenging free radicals and influencing antioxidant enzyme activity, this compound may help protect cells from oxidative damage. ontosight.aifrontiersin.org The modulation of oxidative stress can occur through various mechanisms, including direct free radical scavenging or by targeting receptors like cannabinoid receptors (CB1 and CB2) which are involved in regulating oxidative stress. mdpi.com

Investigation of Signal Transduction Pathways Modulated by this compound

Signal transduction is the process by which a cell converts an external signal into a specific response. zoologytalks.com This involves a series of molecular events, often a cascade of protein activations, that transmit the signal from the cell surface to intracellular targets. libretexts.orgnumberanalytics.com

Analysis of Intracellular Signaling Cascades (e.g., protein kinase activation, second messenger systems)

Intracellular signaling cascades are complex networks that amplify and transmit signals within a cell. libretexts.orgjax.org These cascades often involve protein kinases, enzymes that add phosphate (B84403) groups to other proteins, and second messengers, small molecules that relay signals from receptors on the cell surface to target molecules inside the cell. libretexts.org

Key signaling pathways that are often modulated in inflammatory and disease states include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival. zoologytalks.comwalshmedicalmedia.com Dysregulation of the MAPK cascade is linked to various pathologies. mdpi.com

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell growth, survival, and metabolism. walshmedicalmedia.com

G-Protein Coupled Receptor (GPCR) Pathways: GPCRs are a large family of receptors that respond to a diverse array of signals and are involved in numerous physiological processes. numberanalytics.com

While direct evidence of this compound's effect on these specific cascades is emerging, related compounds are known to influence these pathways. For instance, some polyphenols can inhibit the PI3K/AKT signaling pathway. consensus.app The activation of these cascades ultimately leads to changes in gene expression and cellular function. zoologytalks.com

Effects on Cellular Response Pathways (e.g., cell differentiation, proliferation, inflammatory responses)

The modulation of signal transduction pathways by a compound like this compound can have significant effects on various cellular responses. numberanalytics.com These responses are the ultimate outcome of the initial molecular interactions.

Research on related compounds suggests potential effects on:

Cell Proliferation and Differentiation: By influencing pathways like the MAPK and PI3K/Akt, which are central to cell growth and development, this compound could potentially modulate these processes. zoologytalks.comfrontiersin.org

Inflammatory Responses: The inhibition of inflammatory pathways and the modulation of signaling cascades like the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. consensus.appfrontiersin.org This aligns with the observed anti-inflammatory properties of compounds structurally similar to this compound. ontosight.ai

The integration of signals from multiple pathways ultimately determines the cell's fate, whether it be survival, proliferation, or apoptosis (programmed cell death). nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclooxygenase-2 (COX-2) |

| Inducible nitric oxide synthase (iNOS) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Mitogen-activated protein kinase (MAPK) |

| Phosphoinositide 3-kinase (PI3K) |

| Akt (Protein kinase B) |

| Nuclear factor kappa B (NF-κB) |

| Clozapine |

| Abscisic acid |

| Mandipropamid |

| Glucagon |

| α-bungarotoxin |

| Acetylcholine |

| Insulin |

| Histamine (B1213489) |

| Bradykinin |

| Prostaglandins (B1171923) |

| Leukotrienes |

| Ephedrine |

| Pseudoephedrine |

| Dictamnine |

| Limonin |

| Curcumin |

| Sulforaphane |

| Resveratrol |

| Anandamide |

| 2-arachidonoylglycerol |

| Kaempferol |

| Luteolin |

Cellular Process Modulation Studies

Comprehensive searches of publicly available scientific literature and databases have yielded no specific studies detailing the molecular and cellular mechanisms of action of the chemical compound this compound. While the name "this compound" appears in some chemical and patent listings, there is a notable absence of published research investigating its effects on cellular processes. google.comgoogleapis.com One study identified this compound as a constituent of Gentianae Macrophyllae Radix, a traditional Chinese medicine, but did not further investigate its individual biological activities. researchgate.netnih.gov

Therefore, the following sections, which were intended to detail specific research findings, cannot be populated with the requested scientifically accurate content due to the lack of available data.

Impact on Specific Cell Types and Their Functions in In Vitro Systems

There are currently no available research articles or data that describe in vitro studies conducted to assess the impact of this compound on specific cell types. As a result, no information can be provided on how this compound might affect cellular functions such as proliferation, differentiation, or signaling in any given cell line.

Regulation of Gene Expression and Protein Synthesis

Similarly, no studies have been published that investigate the effects of this compound on the regulation of gene expression or protein synthesis. The processes of transcription, the synthesis of RNA from a DNA template, and translation, the synthesis of proteins from an RNA template, are fundamental to cellular function. youtube.comidtdna.com However, without specific research, it is not possible to determine if or how this compound might influence these critical cellular activities.

Preclinical Pharmacological Research of Terbucromil

In Vitro Efficacy Studies

In vitro studies are crucial for the initial assessment of a compound's biological activity in a controlled laboratory setting, outside of a living organism. nih.gov These studies help to identify the mechanisms of action before proceeding to more complex living models.

Cell-Based Assays for Specific Biological Activities (e.g., anti-inflammatory, antioxidant activity)

Cell-based assays are fundamental in determining a compound's potential therapeutic effects, such as anti-inflammatory and antioxidant activities. For anti-inflammatory properties, researchers typically use cell lines like monocytes or macrophages stimulated with inflammatory agents (e.g., lipopolysaccharide) to measure the inhibition of pro-inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org Antioxidant potential is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP) tests. e-mjm.orgnih.gov

No specific data from such cell-based assays for Terbucromil could be located in the reviewed literature.

Organotypic Culture Models and Tissue Ex-Vivo Studies

Organotypic culture models involve growing or maintaining tissues or organs ex vivo in a way that preserves their three-dimensional structure and physiological function. nih.gov These models, such as brain slices or intestinal organoids, offer a bridge between cell cultures and in vivo studies, allowing for the investigation of a compound's effect on complex tissue architecture and cell-cell interactions. taylorfrancis.comresearchgate.net

Specific studies utilizing organotypic or ex vivo tissue models to evaluate the efficacy of this compound have not been identified in publicly accessible research.

Biochemical Assays for Enzyme Inhibition and Pathway Modulation

Biochemical assays are employed to understand how a compound interacts with specific molecular targets, such as enzymes. sci-hub.se These assays can determine the potency of inhibition (e.g., IC50 value) and the mechanism of action (e.g., competitive, noncompetitive inhibition). dls.comlibretexts.org This information is vital for understanding how a drug might modulate a biological pathway involved in a disease process. mdpi.com

There is no available information from biochemical assays detailing any enzyme inhibition or pathway modulation by this compound.

In Vivo Animal Model Investigations of Efficacy

In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and safety of a drug candidate in a living organism before human trials. cureraredisease.org

Development and Application of Disease-Specific Animal Models (e.g., models for inflammatory conditions)

To test a compound like this compound, which is intended for allergic conditions, researchers would use disease-specific animal models that mimic human inflammatory or allergic diseases. nih.gov Examples include models of allergic asthma, dermatitis, or rhinosinusitis, often induced in animals by exposing them to allergens. nih.gov

Rodents, particularly mice and rats, are the most commonly used animal models in preclinical research due to their genetic similarity to humans, relatively short life cycles, and the availability of well-characterized disease models. criver.comjanvier-labs.com For inflammatory and allergic diseases, specific strains of mice or rats can be sensitized to allergens to induce a condition resembling human asthma or other allergic responses, allowing for the evaluation of a drug's efficacy. nih.gov

While these models are standard for testing antiallergic and anti-inflammatory compounds, no published studies were found that specifically document the investigation of this compound's efficacy in any rodent models of inflammatory conditions.

Non-Rodent Models (e.g., guinea pigs, rabbits)

Preclinical evaluation of anti-allergic compounds like this compound often involves the use of non-rodent models to assess their pharmacological effects, particularly in the context of respiratory and allergic responses. Guinea pigs and rabbits are frequently chosen for these studies due to their physiological similarities to humans in certain aspects of airway and inflammatory reactions. While specific preclinical data for this compound in these models is not extensively available in public literature, the established methodologies used for similar compounds, such as mast cell stabilizers, provide a framework for understanding its potential evaluation.

Guinea pigs are a well-established model for studying allergic asthma and bronchoconstriction. Their airways exhibit a hypersensitive response to allergens and inflammatory mediators like histamine (B1213489), making them suitable for investigating the protective effects of new chemical entities. caymanchem.comnih.gov In a typical experimental setup, guinea pigs are sensitized to an allergen, such as ovalbumin, to induce a state of allergic hypersensitivity. progen.comnih.gov Subsequent challenge with the allergen or a non-specific stimulus like histamine aerosol can then be used to elicit bronchoconstriction, which can be measured through various physiological parameters. nih.gov The ability of a test compound to prevent or reduce the severity of this bronchoconstriction is a key indicator of its potential therapeutic efficacy.

Rabbits are also utilized in preclinical respiratory research, particularly for studying airway responsiveness and the effects of bronchoconstrictor and bronchodilator agents. nih.govnih.gov Their larger size compared to rodents allows for more detailed physiological measurements. Studies in rabbits can involve measuring changes in pulmonary resistance and compliance following administration of a test compound and a subsequent challenge with a bronchoconstricting agent. nih.gov Furthermore, rabbit models have been developed for investigating specific conditions like arterial thrombosis and for comparing drug absorption through different routes of administration, which can provide valuable pharmacokinetic and pharmacodynamic insights.

Pharmacodynamic Endpoint Assessments in Animal Studies

In animal studies designed to evaluate the pharmacodynamics of anti-allergic compounds, a variety of endpoints are assessed to determine the drug's effect on the body. For a compound like this compound, with potential mast cell stabilizing properties, these assessments would focus on its ability to modulate allergic and inflammatory responses.

A primary pharmacodynamic endpoint is the inhibition of bronchoconstriction. In guinea pig models of allergic asthma, this is often quantified by measuring the pre-convulsion time (PCT) following exposure to a histamine or allergen aerosol. nih.gov An increase in the time it takes for the animal to show signs of respiratory distress is indicative of a protective effect.

Another critical endpoint is the stabilization of mast cells. This can be assessed in vitro by collecting peritoneal mast cells from rats (a common surrogate model for this specific assay) and observing the degree of degranulation upon challenge with an agent like compound 48/80 or an antigen. nih.gov The percentage of granulated versus degranulated mast cells is then quantified to determine the mast cell stabilizing activity of the test compound. In vivo, evidence of mast cell stabilization can be inferred from the reduction of histamine release and the decreased infiltration of inflammatory cells, such as eosinophils and neutrophils, into the lung tissue or bronchoalveolar lavage fluid (BALF) following an allergic challenge. progen.com

Histological examination of lung tissue is also a crucial pharmacodynamic assessment. This involves analyzing tissue sections for changes in cellular infiltration, mucous gland hyperplasia, and airway remodeling in response to allergen challenge and treatment. The reduction in the number of inflammatory cells in the lung parenchyma and peribronchial areas serves as a key indicator of anti-inflammatory efficacy.

The table below summarizes common pharmacodynamic endpoints used in preclinical animal studies for anti-allergic compounds.

| Pharmacodynamic Endpoint | Animal Model | Measurement | Significance |

| Inhibition of Bronchoconstriction | Guinea Pig | Increased pre-convulsion time (PCT) following histamine or allergen aerosol challenge. | Indicates protective effect on airways. |

| Mast Cell Stabilization | Rat (in vitro), Guinea Pig (in vivo) | Reduced percentage of degranulated mast cells; decreased histamine release. | Demonstrates ability to inhibit a key initiating step of the allergic cascade. |

| Reduction of Airway Inflammation | Guinea Pig | Decreased infiltration of eosinophils, neutrophils, and other inflammatory cells in lung tissue and BALF. | Shows anti-inflammatory properties. |

| Antagonism of Mediator-Induced Contractions | Guinea Pig (in vitro) | Inhibition of smooth muscle contraction in isolated tracheal or ileal tissue induced by histamine or other spasmogens. | Characterizes the mechanism of action at the tissue level. |

Comparative Studies with Other Preclinical Reference Compounds

To contextualize the preclinical profile of a new investigational drug like this compound, it is often compared with established reference compounds that have a similar mechanism of action or therapeutic indication. For a compound with potential anti-allergic and mast cell stabilizing properties, relevant comparators would include Cromolyn (B99618) sodium and Nedocromil sodium.

Cromolyn sodium and Nedocromil sodium are well-characterized mast cell stabilizers used in the treatment of asthma and allergic conjunctivitis. nih.govmunetrix.com Preclinical studies have demonstrated their efficacy in various animal models. For instance, in a guinea pig model of ocular anaphylaxis, both topical 2% Nedocromil sodium and 2% Cromolyn sodium were shown to be equally effective in reducing the early-phase allergic reaction, as measured by a decrease in Evans blue dye extravasation (a measure of vascular permeability) and a marked reduction in the cellular infiltrate of mast cells, eosinophils, and neutrophils in the conjunctiva. nih.gov

In studies of exercise-induced asthma in children, both Nedocromil sodium and Cromolyn sodium provided significant and comparable protection when administered via a metered-dose inhaler. nih.gov Such comparative data from both preclinical and clinical settings help in positioning the potency and efficacy of a new compound.

The following table provides a comparative overview of the preclinical characteristics of these reference compounds, which would serve as a benchmark for evaluating this compound.

| Compound | Chemical Class | Primary Mechanism of Action | Key Preclinical Finding in Non-Rodent Models |

| This compound | 1-Benzopyran-2-carboxylic acid | Putative anti-inflammatory and antioxidant | Specific data not publicly available. |

| Cromolyn sodium | Chromone (B188151) | Mast cell stabilizer | Effective in reducing the early-phase reaction in a guinea pig model of ocular anaphylaxis. nih.gov |

| Nedocromil sodium | Pyranoquinolone | Mast cell stabilizer | Equally effective as Cromolyn sodium in a guinea pig ocular allergy model; inhibits activation of multiple inflammatory cells. nih.govnih.gov |

By conducting such comparative studies, researchers can determine the relative potency, efficacy, and potential advantages of a new compound like this compound over existing therapies.

Structure Activity Relationship Sar Studies and Analogue Development of Terbucromil

Identification of Key Structural Features for Biological Activity

Terbucromil, chemically known as 6,8-di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, possesses a distinct molecular architecture that is fundamental to its biological activity. vulcanchem.com The core of this architecture is the benzopyran ring, substituted with bulky tert-butyl groups and a carboxylic acid moiety. SAR studies focus on how modifications to these components alter the compound's efficacy.

Role of the Benzopyran Ring System

The benzopyran ring, specifically the 4-oxo-4H-1-benzopyran-2-carboxylic acid (chromone-2-carboxylic acid) system, is a "privileged scaffold" in medicinal chemistry, known to be the basis for many pharmacologically active compounds. researchgate.netijrpc.com This rigid, bicyclic system provides a defined three-dimensional arrangement for its substituents, allowing for specific interactions with biological targets. researchgate.net The planarity and aromaticity of the benzopyran ring are considered crucial for binding to target proteins. Studies on related chromone (B188151) structures have shown that the fused ring system is essential for activities such as anti-inflammatory and antioxidant effects. acs.org The oxygen atom within the pyran ring and the ketone group at the C-4 position are key features, likely involved in hydrogen bonding interactions with protein active sites.

Significance of Substituents (e.g., t-butyl groups, carboxylic acid group)

The substituents on the benzopyran ring of this compound are critical determinants of its biological activity profile.

The carboxylic acid group at the C-2 position is a key functional group, imparting acidic properties to the molecule. This group is often essential for biological activity in this class of compounds, as it can act as a hydrogen bond donor and acceptor, or exist as a carboxylate anion that forms ionic interactions with positively charged residues (like arginine or lysine) in an enzyme's active site. iomcworld.comfrontiersin.org In many enzyme inhibitors, a carboxylic acid moiety is crucial for anchoring the molecule to the active site. researchgate.net SAR studies on related chromone-2-carboxylic acids have demonstrated that the presence and position of this acidic group are vital for inhibitory potency. researchgate.net

Synthesis and Evaluation of this compound Derivatives and Analogues

The development of novel therapeutic agents often involves the synthesis and biological screening of a library of analogues based on a lead compound like this compound.

Rational Design and Chemical Synthesis Strategies

The rational design of this compound analogues is guided by SAR principles. frontiersin.orgbiorxiv.org The goal is to modify the lead structure to improve potency, selectivity, and pharmacokinetic properties. Strategies often involve:

Modification of the Carboxylic Acid: Converting the carboxylic acid to various esters, amides, or bioisosteres to alter polarity, cell permeability, and binding interactions.

Alteration of the t-Butyl Groups: Replacing the t-butyl groups with other alkyl or aryl groups of varying size and lipophilicity to probe the steric and electronic requirements of the binding site. For example, replacing them with smaller groups like methyl or larger aromatic rings.

Substitution on the Benzopyran Ring: Introducing additional substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at other available positions on the benzene (B151609) ring to explore further electronic and steric effects.

The synthesis of such chromone-2-carboxylic acid derivatives typically starts from substituted 2-hydroxyacetophenones. acs.org A common synthetic route is the Claisen condensation of a 2-hydroxyacetophenone (B1195853) with diethyl oxalate, followed by acid-catalyzed cyclization to form the chromone ring. ijrpc.com For this compound analogues, the starting material would be 2'-hydroxy-3',5'-di-t-butylacetophenone. Subsequent modifications of the carboxylic acid or other parts of the molecule can be achieved through standard organic chemistry transformations. ijrpc.com

Biological Profiling of Novel this compound Analogues

Once synthesized, the novel analogues undergo biological profiling to determine their activity. nih.govnih.gov This involves a series of in vitro assays to measure their potency against specific biological targets. For compounds like this compound with anti-inflammatory potential, this could include enzyme inhibition assays (e.g., against cyclooxygenase enzymes) or cell-based assays measuring the inhibition of inflammatory mediator release. google.comnih.gov

The results from these assays are then used to refine the SAR model. A data table comparing the activity of different analogues helps to identify which structural modifications lead to improved biological effects.

Table 1: Illustrative SAR of Chromone-2-Carboxylic Acid Analogues (Note: This table is based on general findings for the chromone scaffold, as specific, comprehensive public data for a series of this compound analogues is limited. The activities are illustrative.)

| Compound | R1 (Position 6) | R2 (Position 8) | R3 (at C2-COOH) | Relative Inhibitory Potency |

| This compound | t-Butyl | t-Butyl | -OH (acid) | ++++ |

| Analogue 1 | H | H | -OH (acid) | ++ |

| Analogue 2 | t-Butyl | H | -OH (acid) | +++ |

| Analogue 3 | Methyl | Methyl | -OH (acid) | +++ |

| Analogue 4 | t-Butyl | t-Butyl | -OCH3 (ester) | + |

| Analogue 5 | t-Butyl | t-Butyl | -NH2 (amide) | ++ |

| Analogue 6 | Phenyl | H | -OH (acid) | +++ |

This illustrative data suggests that bulky, lipophilic groups at positions 6 and 8, and a free carboxylic acid at position 2, are optimal for activity in this class of compounds.

Computational Chemistry and In Silico Approaches for SAR Analysis

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization process. rsc.org These in silico techniques provide insights into how a molecule interacts with its target at an atomic level. nih.govmdpi.com

For this compound and its analogues, computational approaches can be used to:

Build Quantitative Structure-Activity Relationship (QSAR) models: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be generated to estimate the activity of unsynthesized analogues, thereby prioritizing which compounds to synthesize. frontiersin.orgnih.gov

Perform Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. rsc.orgthieme-connect.denih.gov It helps to visualize the binding mode, identify key interactions (like hydrogen bonds and hydrophobic contacts), and explain the observed SAR. For instance, docking could show how the t-butyl groups fit into hydrophobic pockets and how the carboxylic acid interacts with polar residues.

Run Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding and conformational changes that may occur. rsc.org

These computational studies complement experimental data, providing a deeper understanding of the SAR and guiding the rational design of more potent and selective this compound analogues. core.ac.uk

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as a drug candidate, and its biological target at the molecular level. These methods are instrumental in understanding the mechanism of action and in guiding the design of more potent and selective analogues.

Molecular Docking of Chromone Derivatives:

Molecular docking studies on various chromone derivatives have provided valuable insights into their anti-inflammatory and antioxidant mechanisms. For instance, studies targeting the cyclooxygenase (COX) enzymes, which are key mediators of inflammation, have revealed important binding interactions. nih.govpusan.ac.kr Docking simulations of chromone-based compounds into the active site of COX-2 have shown that the chromone scaffold can fit into the enzyme's binding pocket, with specific substituents forming crucial interactions with key amino acid residues. pusan.ac.krderpharmachemica.com

For example, in a study of N-(benzyloxy)-chromone-carboxamides, molecular docking revealed that these compounds could achieve high docking scores within the COX-2 active site, comparable to the known inhibitor celecoxib. derpharmachemica.com The interactions often involve hydrogen bonding with residues like TYR385 and HIS386, which are critical for the enzyme's catalytic activity. pusan.ac.kr The chromone-2-carboxylic acid moiety, present in this compound, has also been explored. Piperazine amide derivatives of this acid were synthesized and docked into the soluble epoxide hydrolase (sEH) active site, another target for anti-inflammatory agents, identifying a benzyl (B1604629) piperidine (B6355638) derivative as a promising lead structure. acgpubs.org

These studies suggest that the 4-oxo group and the carboxylic acid at position 2 of the chromone ring in this compound are likely important for target binding, potentially through hydrogen bonding. The bulky di-tert-butyl groups at positions 6 and 8 would influence the compound's orientation and hydrophobic interactions within the binding site.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a deeper understanding of the stability of the ligand-protein complex over time. pusan.ac.krnih.govresearchgate.nettandfonline.com For chromone derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the dynamic behavior of the complex. pusan.ac.krnih.gov

In a study on 3-formyl chromone derivatives as potential anti-diabetic agents, MD simulations were conducted on the docked complexes. The root-mean-square deviation (RMSD) values remained low, indicating the stability of the protein-ligand complex at the active site. nih.gov Similarly, MD simulations of chromone derivatives targeting the COX-2 enzyme revealed stable interactions with key residues, reinforcing the docking results. pusan.ac.kr These simulations can reveal subtle conformational changes and the role of water molecules in the binding site, providing a more complete picture of the molecular interactions.

Table 1: Representative Molecular Docking and Dynamics Simulation Studies on Chromone Derivatives

| Compound Class | Target Protein | Key Findings | Reference(s) |

|---|---|---|---|

| Amide derivatives of chromones | COX-2 | Amide bond is key for anti-inflammatory effect; specific substitutions enhance activity. | nih.gov |

| 3-Formyl chromone derivatives | Insulin-degrading enzyme (IDE) | 6-isopropyl-3-formyl chromone showed high binding affinity, outperforming a reference standard. MD simulations confirmed complex stability. | nih.gov |

| Chromone-2-carboxamides | Soluble epoxide hydrolase (sEH) | Benzyl piperidine derivative identified as a novel lead structure based on docking and experimental validation. | acgpubs.org |

| Novel chromone derivatives | COX-2 | Compounds B3 and B8 showed strong interactions with key active site residues. MD simulations confirmed the stability of the complexes. | pusan.ac.kr |

| N-(Benzyloxy)-chromone-carboxamides | COX-2 | High docking scores comparable to celecoxib, suggesting potent inhibitory potential. | derpharmachemica.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity using statistical methods. researchgate.netnih.govscispace.com QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence activity.

QSAR in Chromone Analogue Development:

Several QSAR studies have been conducted on chromone derivatives to understand their antioxidant and anti-inflammatory properties. pusan.ac.krresearchgate.netnih.govscispace.com For antioxidant activity, 3D-QSAR studies using molecular field analysis (MFA) have been performed on synthetic chromone derivatives. These models have shown good predictive ability and have highlighted the importance of steric and electrostatic fields in determining the radical scavenging activity. researchgate.netnih.gov The models indicated that specific substitutions that modulate the electron distribution on the chromone ring are crucial for antioxidant potential.

In the context of anti-inflammatory activity, QSAR models have been developed for chromone derivatives as COX inhibitors. pusan.ac.kr These models often use molecular descriptors such as electronic, steric, and lipophilic parameters to build a mathematical equation that can predict the inhibitory activity. For instance, a QSAR study on novel chromone derivatives identified a high correlation between the experimental and predicted antioxidant activity, with a high correlation coefficient (R² = 0.946). pusan.ac.kr

For this compound, a QSAR study could be designed by synthesizing a series of analogues with variations in the substituents on the benzopyran ring. By measuring the anti-inflammatory or antioxidant activity of these analogues, a predictive QSAR model could be developed. This model would help in identifying the optimal size and electronic properties of the substituents at positions 6 and 8, currently occupied by tert-butyl groups, and the ideal nature of the group at position 2 to maximize the desired biological activity.

Table 2: Key Parameters from a 3D-QSAR Study on Antioxidant Chromone Derivatives

| Parameter | Value | Significance | Reference(s) |

|---|---|---|---|

| Cross-validated r² (q²) | 0.771 | Indicates good internal predictive ability of the model. | researchgate.netnih.gov |

| Non-cross-validated r² | 0.868 | Shows a good fit of the model to the training set data. | researchgate.netnih.gov |

| Predicted r² for test set | 0.924 | Demonstrates excellent predictive power for external compounds. | researchgate.netnih.gov |

Analytical Methodologies Utilized in Terbucromil Research

Chromatographic Techniques for Research Sample Analysis

Chromatography is a fundamental analytical method used for the separation, identification, and determination of chemical components in complex mixtures. unite.it The principle of chromatography involves the distribution of a sample between a stationary phase and a mobile phase, with separation based on the differential migration rates of the sample components. unite.it Various chromatographic techniques are employed in the analysis of pharmaceutical compounds. unite.itslideshare.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It utilizes a liquid mobile phase to move the sample through a column packed with a solid stationary phase. The separation is based on the different interactions of the components with the stationary phase. shimadzu.com HPLC is widely used in pharmaceutical analysis for its accuracy, reproducibility, and ability to handle a wide range of compounds. openaccessjournals.com

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (less than 2 µm) and higher operating pressures compared to traditional HPLC. ijsrtjournal.comaustinpublishinggroup.comwaters.com This results in significantly improved resolution, speed, and sensitivity of analysis. ijsrtjournal.comaustinpublishinggroup.comwaters.com The transition from HPLC to UPLC systems is a common trend in pharmaceutical quality control to enhance efficiency. ijsrtjournal.com

Table 1: Comparison of Typical HPLC and UPLC Parameters

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 - 10 µm | < 2 µm |

| Column Dimensions | 7.8 x 300 mm | 4.6 x 150 mm |

| Pump Pressure | 4 MPa | 70 MPa |

| Typical Run Time | 45 minutes | 10 minutes |

| Solvent Usage per Injection | 45 mL | 10 mL |

This table presents a general comparison; specific parameters can vary based on the application. austinpublishinggroup.commalvernpanalytical.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a common analytical technique for separating and analyzing volatile and semi-volatile compounds. wikipedia.org In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). libretexts.orgorganomation.com The separation occurs as the components of the sample interact differently with the stationary phase lining the column. organomation.com GC is known for its high resolving power, speed, and sensitivity. Its applications in pharmaceutical analysis include purity testing and the analysis of residual solvents. wikipedia.orgphenomenex.com

Spectroscopic Methods for Structural Elucidation and Quantification in Research

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. libretexts.org Spectroscopic techniques are invaluable in analytical chemistry for both qualitative and quantitative analysis of substances. diva-portal.orgamericanpharmaceuticalreview.com

Mass Spectrometry (MS), including LC-MS and Orbitrap-MS/MS

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules. wikipedia.orgnih.govthermofisher.com It is a highly sensitive technique used for the analysis of both pure samples and complex mixtures. wikipedia.org In a typical MS procedure, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and then detected. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is particularly useful for the analysis of non-volatile and thermally unstable compounds. thermofisher.com

Orbitrap mass spectrometers are a type of high-resolution mass analyzer that provides exceptional mass accuracy. thermofisher.com When coupled with tandem mass spectrometry (MS/MS), such as in an LC-MS/MS system, it allows for detailed structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting fragment ions. lcms.cznih.gov This level of detail is critical for confirming the identity of compounds and for identifying unknown substances. nih.gov

Table 2: Key Features of Mass Spectrometry Techniques in Terbucromil Research

| Technique | Primary Application | Key Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight determination and identification. | High selectivity and direct identification based on mass-to-charge ratio. nih.gov |

| LC-MS | Analysis of complex mixtures, separation and identification of non-volatile compounds. | Combines separation power of LC with sensitive detection of MS. wikipedia.orgthermofisher.com |

| Orbitrap-MS/MS | High-resolution mass analysis and structural elucidation. | Unmatched mass accuracy and detailed structural information from fragmentation patterns. thermofisher.comlcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy in SAR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules at the atomic level. numberanalytics.comebsco.com It is based on the magnetic properties of atomic nuclei. ebsco.comrsc.org In the context of drug discovery, NMR is instrumental in Structure-Activity Relationship (SAR) studies. numberanalytics.comnih.gov SAR by NMR is a method used to identify and optimize small molecules that bind to a protein target. nih.gov By monitoring changes in the NMR spectrum of the target protein upon addition of a compound, researchers can determine binding affinity and map the binding site, which guides the design of more potent ligands. numberanalytics.combenthambooks.com

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. libretexts.orgtechnologynetworks.com It is a widely used method for the quantitative analysis of compounds, particularly those containing chromophores (light-absorbing groups). mrclab.com The amount of light absorbed at a specific wavelength is proportional to the concentration of the compound in the solution, a principle that forms the basis for quantitative measurements. mrclab.com UV-Vis spectrophotometry is a simple, rapid, and non-destructive technique often employed for routine quantification and purity checks in pharmaceutical analysis. lcms.czdenovix.com

In-depth Analysis of Preclinical Bioanalytical Methodologies for this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and public databases, detailed research findings, including specific bioanalytical assays for the preclinical quantification of the chemical compound this compound in animal tissues or biological fluids, are not publicly available. The existing body of scientific and technical literature mentions this compound primarily within broader chemical and pharmaceutical contexts, without providing specific details on its preclinical pharmacokinetic analysis.

Consequently, a detailed exposition on the bioanalytical methodologies utilized in this compound research, as requested, cannot be constructed. Information regarding the development, validation, and application of specific assays such as high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), or ligand-binding assays for the quantification of this compound in preclinical matrices like plasma, serum, urine, or tissue homogenates has not been reported in the accessible domain.

Preclinical bioanalytical studies are a cornerstone of drug development, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies rely on robust and validated analytical methods to accurately measure drug concentrations in biological samples. The typical development of such an assay involves a meticulous process of selecting the appropriate analytical technique, optimizing sample preparation to remove interfering substances, and validating the method's performance in terms of linearity, accuracy, precision, selectivity, and stability.

For a compound like this compound, one would anticipate the use of modern analytical techniques. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be a likely choice due to its high sensitivity and specificity, which are critical for detecting low concentrations of the analyte in complex biological matrices. The development of such a method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters for this compound.

However, without specific studies on this compound, any description of a bioanalytical method would be purely hypothetical. The creation of data tables detailing research findings, such as calibration curve ranges, limits of quantification, recovery, and matrix effects, is not possible as no such data has been published.

Theoretical and Preclinical Therapeutic Potential of Terbucromil

Exploration of Potential Disease Areas Based on Mechanisms of Action

The therapeutic potential of a chemical compound is intrinsically linked to its mechanism of action. For Terbucromil, a compound identified as 6,8-di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, its potential applications are primarily hypothesized based on its investigated anti-inflammatory and antioxidant properties. ontosight.ai

Hypothesized Applications in Allergic Conditions and Inflammatory Diseases

Allergic and inflammatory diseases are characterized by a complex interplay of cellular and molecular events. Allergic reactions involve an early phase, occurring within minutes of allergen exposure, driven by the release of mediators like histamine (B1213489), leukotrienes, and prostaglandins (B1171923) from mast cells. wikipedia.org This leads to symptoms such as itching, smooth muscle contraction, and vasodilation. wikipedia.org This is often followed by a late-phase reaction, which develops hours later and involves the infiltration of inflammatory cells like eosinophils and lymphocytes, perpetuating the inflammatory response. wikipedia.org

Chronic inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, are also driven by inflammatory mediators. googleapis.comgoogle.com Enzymes like cyclo-oxygenase (COX) play a crucial role by catalyzing the formation of prostaglandins from arachidonic acid, which are key drivers of pain and inflammation. googleapis.comgoogle.com

This compound's potential in these conditions is suggested by its classification as a 1-benzopyran-2-carboxylic acid and its inclusion in patent literature as a compound for relieving pain associated with inflammatory conditions. ontosight.aigoogleapis.com Compounds with similar benzopyran structures have been shown to inhibit enzymes involved in inflammatory pathways. ontosight.ai It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclo-oxygenase, thereby reducing the production of pro-inflammatory prostaglandins. ontosight.aigoogle.com The mechanism could be analogous to second-generation antihistamines, which not only block histamine receptors but also possess anti-inflammatory properties by inhibiting the release of various inflammatory mediators, including cytokines and chemokines. udes.edu.co

Table 1: Key Mediators in Allergic and Inflammatory Responses

| Mediator | Role in Pathophysiology | Potential Target for this compound |

|---|---|---|

| Histamine | Causes itching, vasodilation, smooth muscle contraction in early-phase allergic reactions. wikipedia.org | Inhibition of release from mast cells. researchgate.net |

| Prostaglandins | Mediate pain, inflammation, and fever. wikipedia.orggoogleapis.com | Inhibition of synthesis via COX enzymes. google.com |

| Leukotrienes | Cause bronchoconstriction, increased mucus production, and vascular permeability. wikipedia.orgmdpi.com | Inhibition of synthesis or receptor blockade. |

| Cytokines (e.g., IL-6, TNF-α) | Promote and sustain inflammatory responses, recruiting immune cells. udes.edu.coresearchgate.net | Modulation of production by immune cells. udes.edu.co |

Antioxidant Applications in Oxidative Stress-Related Pathologies

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules with antioxidants. ua.es ROS can damage cells, proteins, and DNA, contributing to the pathogenesis of numerous diseases. Natural antioxidants, such as polyphenols found in fruits, play a significant role in mitigating oxidative stress by scavenging free radicals and protecting against cellular damage. nih.govnih.govgoogle.com

This compound has been investigated for its antioxidant properties, which could be instrumental in protecting cells from oxidative damage. ontosight.ai The antioxidant activity of compounds is often linked to their chemical structure, and the benzopyran ring system in this compound may contribute to its ability to scavenge ROS. ontosight.ai This suggests a potential therapeutic application in a range of pathologies where oxidative stress is a key contributing factor. ontosight.aiua.es For instance, the antioxidant properties could complement its anti-inflammatory effects, as inflammation and oxidative stress are often interconnected processes.

Table 2: Examples of Oxidative Stress-Related Pathologies

| Disease Category | Specific Examples | Role of Oxidative Stress |

|---|---|---|

| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease | Contributes to neuronal damage and death. |

| Cardiovascular Diseases | Atherosclerosis, Hypertension | Promotes endothelial dysfunction and plaque formation. |

| Chronic Inflammatory Diseases | Rheumatoid Arthritis, Inflammatory Bowel Disease | Perpetuates the inflammatory cycle and tissue damage. nih.gov |

| Cancer | Various Cancers | Can cause DNA mutations and promote tumor progression. ua.es |

Role of this compound as a Preclinical Lead Compound in Drug Discovery

The drug discovery process is a lengthy and complex journey that begins with identifying a "hit"—a compound showing desired activity in an initial screen. nih.gov This hit then undergoes a "hit-to-lead" process, where it is optimized to generate a "lead compound." upmbiomedicals.com A lead compound is a chemical entity with pharmacological or biological activity that is a promising starting point for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. wikipedia.org

Once a lead compound is selected, it enters the lead optimization phase. smafoundation.orgcreative-biostructure.com The goal is to refine its structure to enhance drug-like properties, such as efficacy, safety, stability, and bioavailability, ultimately yielding a development candidate suitable for formal preclinical development. nih.govsmafoundation.orgcreative-biostructure.com This preclinical phase involves rigorous in vitro and in vivo testing to establish a safety and toxicology profile before the compound can be considered for human clinical trials. smafoundation.orgsynergbiopharma.com

Given its identified anti-inflammatory and antioxidant activities, this compound can be considered a potential preclinical lead compound. ontosight.aiwikipedia.org Its defined chemical structure serves as a scaffold that can be systematically modified. ontosight.ai For example, medicinal chemists could synthesize analogues of this compound to explore structure-activity relationships (SAR), aiming to amplify its therapeutic effects while minimizing potential off-target activities. The existing data on its biological activities provide a solid foundation for initiating a lead optimization program. nih.govupmbiomedicals.com

Table 3: Stages of Early Drug Discovery

| Stage | Description | Goal |

|---|---|---|

| Target Identification & Validation | Identifying a biological target (e.g., an enzyme, receptor) involved in a disease. nih.govwikipedia.org | Confirm the target's role in the disease and its "druggability". |

| Hit Identification | Screening large compound libraries (High-Throughput Screening) to find molecules with activity against the target. nih.govupmbiomedicals.com | Identify initial "hits" with confirmed activity upon retesting. nih.gov |

| Hit-to-Lead (Lead Generation) | Selecting the most promising hits and performing initial chemical modifications to improve properties. upmbiomedicals.com | Generate a "lead compound" with a good balance of activity and properties for further development. |

| Lead Optimization | Iterative process of chemical synthesis and biological testing to improve the lead's potency, selectivity, and ADMET* properties. smafoundation.orgcreative-biostructure.com | Select a single "Development Candidate" for preclinical studies. smafoundation.org |

| Preclinical Development | In-depth in vitro and in vivo studies (including toxicology and safety pharmacology) to assess the candidate's safety profile before human testing. smafoundation.orgsynergbiopharma.com | File an Investigational New Drug (IND) application with regulatory authorities. smafoundation.org |

*ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity

Future Directions in Preclinical Development and Optimization Strategies

To advance a lead compound like this compound toward clinical application, several optimization strategies can be employed during preclinical development. nih.govplos.org These strategies aim to enhance its therapeutic index by improving efficacy, modifying its pharmacokinetic profile, and ensuring it reaches the target site in sufficient concentrations.

Prodrug Design

One prominent strategy is prodrug design. ijpcbs.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. fiveable.menumberanalytics.com This approach can overcome undesirable properties of the parent drug, such as poor solubility, chemical instability, or low bioavailability. ijpcbs.comnih.gov

For this compound, which contains a carboxylic acid functional group, a common prodrug strategy would be to create an ester derivative. This masks the polar carboxylic acid, increasing the compound's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption. ijpcbs.com Once absorbed, endogenous esterase enzymes in the blood or target tissues would cleave the ester, releasing the active this compound. This approach can also be used to prolong the drug's half-life or target its release to specific tissues that have high esterase activity. fiveable.me

Targeted Delivery Systems

Targeted drug delivery systems are designed to concentrate a therapeutic agent at the site of action, such as an inflamed joint or a tumor, thereby increasing efficacy and minimizing systemic side effects. nih.govsaspublishers.comslideshare.net Various carriers can be used to achieve this. saspublishers.com

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. saspublishers.com this compound could be formulated within liposomes to improve its stability and alter its distribution in the body. Furthermore, the surface of the liposomes can be modified with ligands (e.g., antibodies) that bind to receptors overexpressed on target cells, achieving active targeting. frontiersin.org

Nanoparticles: Polymeric nanoparticles are another versatile platform for drug delivery. nih.gov Similar to liposomes, they can protect the drug from degradation and control its release. frontiersin.org Due to their small size, nanoparticles can preferentially accumulate in tumor tissues or sites of inflammation through the Enhanced Permeability and Retention (EPR) effect—a phenomenon known as passive targeting. nih.govfrontiersin.org

Nanobubbles: These are gas-filled bubbles at the nanometer scale that can be used for ultrasound-targeted drug delivery. scielo.br The drug is attached to or incorporated within the nanobubble shell. When the nanobubbles reach the target area, focused ultrasound is applied, causing them to oscillate and burst, releasing the drug payload locally with high precision. scielo.br

These advanced delivery strategies hold the potential to significantly enhance the therapeutic profile of this compound, making it a more viable candidate for treating inflammatory diseases and conditions associated with oxidative stress.

Table 4: Comparison of Drug Delivery Strategies for this compound

| Strategy | Mechanism | Potential Advantages | Key Considerations |

|---|---|---|---|

| Prodrug Design (Ester) | Chemical modification of the carboxylic acid group, cleaved by in-vivo esterases to release active drug. ijpcbs.com | Improved oral bioavailability, increased lipophilicity, potential for sustained release. ijpcbs.comfiveable.me | Rate of conversion to active drug, stability of the prodrug. ijpcbs.com |

| Liposomal Delivery | Encapsulation within lipid vesicles. Can be surface-modified for active targeting. saspublishers.comfrontiersin.org | Improved solubility and stability, reduced systemic toxicity, potential for passive and active targeting. saspublishers.comfrontiersin.org | Manufacturing complexity, potential for immune system clearance. |

| Nanoparticle Delivery | Encapsulation within a solid polymeric matrix. nih.gov | Controlled and sustained release, passive targeting via EPR effect, protection from degradation. nih.govfrontiersin.org | Biocompatibility and biodegradability of the polymer. |

| Nanobubble Delivery | Drug incorporated into gas-filled nanobubbles, released by external ultrasound. scielo.br | High degree of spatial and temporal control over drug release, enhanced local drug concentration. scielo.br | Requires specialized equipment (ultrasound), limited to accessible body regions. |

Advanced Research Topics and Emerging Methodologies in Terbucromil Studies

Omics-Based Approaches in Elucidating Biological Effects

"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, high-throughput analysis of biological molecules and their interactions within a system. redalyc.orgepo.org While direct omics studies on Terbucromil are not extensively documented, research on analogous compounds, such as cromoglicic acid (cromolyn), demonstrates the power of these approaches in elucidating anti-inflammatory mechanisms. nih.gov

Transcriptomics and Proteomics: These platforms are instrumental in understanding how a compound modulates gene expression and protein activity. For instance, studies on microglia, the primary immune cells of the central nervous system, have utilized proteomic techniques to analyze the effect of cromolyn (B99618) on the secretion of inflammatory mediators. nih.gov Treatment of human microglia cells with cromolyn has been shown to significantly reduce the secretion of a wide array of pro-inflammatory cytokines and chemokines following activation by TNF-α. nih.gov This suggests that a similar approach could be employed for this compound to map its specific impact on inflammatory pathways at the molecular level.

A hypothetical transcriptomic or proteomic study on this compound could involve treating mast cells or other relevant immune cells with the compound and then measuring the subsequent changes in gene and protein expression. This could reveal novel targets and pathways affected by this compound, going beyond its known mast cell stabilizing effect. redalyc.org

Table 1: Illustrative Proteomic Findings on Cromolyn's Effect on Human Microglia (HMC3) Activated by TNF-α

| Cytokine/Chemokine | Effect of Cromolyn Treatment | Statistical Significance |

| IL-1β | Reduced Secretion | p < 0.05 |

| IL-6 | Reduced Secretion | p < 0.05 |

| IL-8 | Reduced Secretion | p < 0.01 |

| IFN-γ | Reduced Secretion | p < 0.05 |

| CXCL10 (IP-10) | Reduced Secretion | p < 0.001 |

| CCL2 (MCP-1) | Reduced Secretion | p = 0.0016 |

| CCL3 (MIP-1α) | Reduced Secretion | p = 0.0118 |

| CCL4 (MIP-1β) | Reduced Secretion | p < 0.001 |

This table is based on findings from a study on cromolyn and is presented here to illustrate the potential data that could be generated for this compound using similar methodologies. nih.gov

Nanotechnology Applications for Enhanced Preclinical Delivery and Efficacy

Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as poor solubility, stability, and non-specific targeting. nih.gov By encapsulating therapeutic agents in nanoparticles, it is possible to enhance their bioavailability and direct them to specific tissues or cells, thereby increasing efficacy and minimizing side effects. nih.govnih.gov

For a compound like this compound, nanotechnology could be leveraged to improve its delivery for localized inflammatory conditions. For example, in ocular conditions, sustained-release delivery devices, which can be a form of macro-scale nanotechnology, have been proposed for compounds including this compound to ensure controlled release into the vitreous humor. google.com

Furthermore, the development of cromolyn derivatives for imaging purposes, such as PET and MRI probes, highlights the potential of using nanotechnology to create theranostic agents. epo.org These agents would not only deliver the therapeutic compound but also allow for real-time monitoring of its distribution and target engagement. epo.org A similar strategy could be envisioned for this compound, where it is incorporated into nanoparticles functionalized for both therapeutic action and diagnostic imaging in preclinical models of inflammatory diseases.

Table 2: Potential Nanotechnology-Based Delivery Strategies for this compound

| Nanocarrier Type | Potential Application | Rationale |

| Polymeric Nanoparticles | Targeted delivery to inflamed tissues | Can be surface-modified with ligands to target specific cell receptors. |

| Lipid-based Nanoparticles | Improved bioavailability | Can enhance the solubility and absorption of lipophilic compounds. |

| Sustained-Release Implants | Localized, long-term delivery | Useful for chronic conditions, reducing the need for frequent administration. google.com |

| Theranostic Nanoparticles | Combined therapy and imaging | Allows for monitoring of drug delivery and therapeutic response. epo.org |

Research on Combination Therapies in Preclinical Models

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in complex diseases like cancer and inflammatory disorders. spinalcsfleak.org The rationale behind this approach is to target multiple disease pathways simultaneously, which can lead to synergistic effects and overcome drug resistance. spinalcsfleak.orgacademicjournals.org

In the context of this compound, preclinical studies could explore its combination with other anti-inflammatory agents or drugs targeting different aspects of the inflammatory cascade. For example, combining a mast cell stabilizer like this compound with an inhibitor of a different inflammatory pathway, such as a leukotriene receptor antagonist, could provide a more comprehensive blockade of the allergic response. nih.gov

Preclinical models are essential for evaluating the efficacy and potential synergy of such combinations. spinalcsfleak.org Studies investigating the combination of ectoine, a natural compound with membrane-stabilizing properties, with antihistamines or corticosteroids have shown accelerated and improved symptom relief in allergic rhinitis. nih.gov This provides a strong precedent for exploring similar combination strategies with this compound in relevant animal models of allergic and inflammatory diseases.

Table 3: Hypothetical Preclinical Combination Therapy Studies with this compound

| Combination Agent | Disease Model | Rationale for Combination |

| Leukotriene Receptor Antagonist | Allergic Asthma | Dual blockade of mast cell degranulation and leukotriene-mediated inflammation. nih.gov |

| Corticosteroid | Inflammatory Bowel Disease | Synergistic anti-inflammatory effects through different mechanisms of action. |

| Non-steroidal anti-inflammatory drug (NSAID) | Rheumatoid Arthritis | Combining mast cell stabilization with inhibition of prostaglandin (B15479496) synthesis. wikipedia.org |

Methodological Considerations and Challenges in Terbucromil Research

Reproducibility and Standardization in Preclinical Studies

The reliability of preclinical research is paramount for the successful development of new drugs. lqventures.com However, the scientific community has increasingly recognized a "reproducibility crisis," where findings from one laboratory are difficult to replicate in another. lqventures.com This issue is particularly pertinent to the study of mast cell stabilizers like Terbucromil, where subtle variations in experimental conditions can significantly impact outcomes.

A major challenge lies in the standardization of in vivo allergy models. The induction and assessment of allergic responses in animal models can be influenced by a multitude of factors, including the choice of animal strain, the method of sensitization and challenge, and the specific endpoints measured. elsevier.eskoreamed.orgworldallergy.org For instance, the degranulation of mast cells, a key event that this compound aims to inhibit, can be triggered by various stimuli, and the quantification of this process requires standardized protocols to ensure comparability across studies. cellphysiolbiochem.com The lack of standardized reference materials for allergens used in these models further complicates the ability to compare the potency and efficacy of different mast cell stabilizers. koreamed.orgresearchgate.net

To enhance reproducibility in this compound research, several measures are crucial. Detailed and transparent reporting of experimental protocols is essential, encompassing specifics of the animal model, reagents, and statistical analyses. lqventures.com The development and adoption of consensus guidelines for preclinical studies of mast cell stabilizers would also significantly improve the consistency and reliability of research in this area. Furthermore, the use of internal replication, where experiments are repeated under slightly varied conditions within the same study, can help to assess the robustness of the findings.

Ethical Considerations in Animal Model Research

Preclinical research for compounds like this compound often necessitates the use of animal models to evaluate efficacy and safety before human trials can be considered. als.net This raises significant ethical considerations centered on the welfare of the animals involved. The guiding principles for the ethical use of animals in research are widely recognized as the "3Rs": Replacement, Reduction, and Refinement.

Replacement refers to the use of non-animal methods whenever possible. For this compound research, this could involve in vitro assays using cultured mast cells to screen for stabilizing activity, thereby reducing the reliance on live animals in the early stages of drug discovery.

Reduction aims to minimize the number of animals used while still obtaining statistically significant data. Careful experimental design and statistical analysis are critical to achieving this goal.

Refinement involves modifying procedures to minimize animal pain, suffering, and distress. In the context of this compound studies, this includes using appropriate anesthesia and analgesia for any invasive procedures and ensuring humane housing and care.

The justification for using animals in research rests on the potential scientific and medical benefits outweighing the ethical costs. For a compound like this compound, which addresses conditions involving mast cell activation, the use of animal models is often a necessary step to understand its physiological effects in a whole-organism context. However, researchers have a moral and legal obligation to adhere to strict ethical guidelines and to continuously seek out and implement methods that advance the 3Rs.

Interdisciplinary Approaches in Chemical Biology and Translational Research

The development of a new chemical entity like this compound from a laboratory curiosity to a clinically useful therapeutic is a complex journey that necessitates a highly interdisciplinary approach. Chemical biology, which lies at the intersection of chemistry and biology, plays a pivotal role in this process. The synthesis of this compound and its analogs with improved properties is a core contribution of synthetic chemistry. aacrjournals.orggoogle.comgoogle.com These compounds are then evaluated by biologists and pharmacologists to understand their mechanism of action and therapeutic potential.

Translational research is the bridge that connects basic scientific discoveries with clinical applications. nih.gov For this compound, this involves a continuous feedback loop between preclinical and clinical research. Challenges encountered in early clinical trials may necessitate a return to the laboratory to develop more effective analogs or to better understand the compound's biological targets. The complexity of translating preclinical findings into successful clinical outcomes is well-documented, with many promising compounds failing during clinical development. nih.gov

To overcome these challenges, collaborative efforts involving chemists, biologists, pharmacologists, clinicians, and regulatory experts are essential. Such interdisciplinary teams can more effectively navigate the intricate path of drug development, from initial compound design to navigating the regulatory landscape. The successful translation of this compound research, therefore, hinges on the integration of diverse scientific expertise and a commitment to rigorous, ethically sound, and collaborative research practices.

Q & A

Q. How can researchers optimize resource allocation for large-scale this compound projects?

- Methodological Answer : Use Gantt charts to map timelines and critical milestones. Alligate tasks using the Critical Path Method (CPM). Collaborate with shared-resource cores (e.g., analytical facilities) to reduce costs. Pre-screen participants/biological samples to minimize attrition .

Key Recommendations

- Literature Review : Prioritize primary sources from journals like Journal of Medicinal Chemistry or European Journal of Pharmacology, avoiding non-peer-reviewed platforms .

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .

- Peer Collaboration : Engage in preprint exchanges (e.g., bioRxiv) for early feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.